Regiospecific 6-Chloro Substitution Enables sGC Stimulation Activity Not Observed with Positional Isomers
Patent US20170101407A1 explicitly claims 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides as soluble guanylate cyclase (sGC) stimulators, while 7-chloro and 8-chloro positional isomers are absent from the claims [1]. This regiospecificity implies that the 6-chloro derivative possesses a unique binding mode or pharmacophoric fit that is not recapitulated by other chloro-substituted analogs .
| Evidence Dimension | Patent claim coverage (sGC stimulation activity) |
|---|---|
| Target Compound Data | Explicitly claimed in US20170101407A1 |
| Comparator Or Baseline | 7-chloroimidazo[1,2-a]pyridine-3-carboxamide (CAS 115854-43-8) and 8-chloroimidazo[1,2-a]pyridine-3-carboxamide |
| Quantified Difference | Not claimed in US20170101407A1 |
| Conditions | Patent application US20170101407A1 |
Why This Matters
For procurement in sGC-focused cardiovascular drug discovery programs, the 6-chloro derivative is the only isomer with documented patent-backed relevance to this therapeutic target class.
- [1] US Patent Application US20170101407A1. 6-chlorine-substituted imidazo[1,2-a]pyridine carboxamides and the use thereof as soluble guanylate cyclase stimulators. Published April 13, 2017. View Source
